molecular formula C16H24N2O2S B10893235 1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine

Cat. No.: B10893235
M. Wt: 308.4 g/mol
InChI Key: GQNKASNODDBZNR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine is a piperazine derivative characterized by a 2,3-dihydroindenyl group at the 1-position and a propylsulfonyl moiety at the 4-position of the piperazine ring. This compound combines a bicyclic aromatic system (indane) with a sulfonated alkyl chain, which may influence its physicochemical properties and biological interactions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in binding to receptors and enzymes, often modulated by substituent electronic and steric effects .

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C16H24N2O2S/c1-2-11-21(19,20)18-9-7-17(8-10-18)16-12-14-5-3-4-6-15(14)13-16/h3-6,16H,2,7-13H2,1H3

InChI Key

GQNKASNODDBZNR-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine typically involves the following steps:

    Formation of the Indane Moiety: The indane moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The indane moiety is then reacted with piperazine under suitable conditions, such as heating in the presence of a solvent like ethanol or methanol.

    Introduction of the Propylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with a propylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Research indicates that 1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine exhibits several biological activities:

  • Neuropharmacological Effects : The compound has shown potential as a modulator of neurotransmitter systems, which may influence mood and anxiety disorders.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

Several case studies have investigated the applications of this compound:

  • Study on Neurotransmitter Modulation :
    • A study evaluated the effects of related compounds on serotonin and dopamine pathways, suggesting that this compound may similarly modulate these neurotransmitters, potentially aiding in the treatment of depression and anxiety.
  • Anticancer Activity :
    • Research published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of breast cancer cells in vitro. The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Metabolic Studies :
    • A patent application reported findings where related compounds were shown to influence metabolic rates in animal models, indicating possible applications in obesity treatment through appetite modulation.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
NeuropharmacologicalModulation of serotonin and dopamine pathways
AnticancerInhibition of breast cancer cell proliferation
Enzyme InhibitionPotential FAAH inhibition

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Bulky or electron-withdrawing groups (e.g., 2-chlorophenyl in compound 19 ) correlate with higher melting points, suggesting enhanced crystalline packing. The target compound’s propylsulfonyl group may similarly increase polarity but lacks data for direct comparison.
  • Synthetic Yields : Electron-deficient aryl substituents (e.g., 4-fluorophenyl in compound 17 , 52% yield) often yield lower quantities compared to methoxy-substituted analogs (e.g., compound 14 , 68% yield), likely due to steric or electronic challenges during synthesis.
  • Salt vs. Free Base : The oxalate salt in demonstrates how counterions can optimize pharmaceutical properties, whereas the target compound’s free base form may prioritize lipophilicity.

Heterocyclic and Hybrid Piperazine Derivatives

  • Triazole-Piperazine Hybrids (e.g., ) : Compounds like 1-[3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(propylsulfonyl)piperazine incorporate fused heterocycles, expanding π-π stacking capabilities. These differ from the target compound’s indane system, which offers a planar aromatic scaffold.
  • Spirohydantoin-Piperazine Derivatives : Structural complexity in spirocyclic systems (e.g., compound 1 ) may confer conformational constraints absent in the target compound.

Biological Activity

1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This compound features a piperazine ring substituted with a propylsulfonyl group and an indene moiety, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:

  • Antipsychotic : Compounds with piperazine structures have been linked to antipsychotic effects due to their action on neurotransmitter systems.
  • Antidepressant : Some derivatives show potential in alleviating depressive symptoms by modulating serotonin levels.
  • Antihistamine : Piperazine compounds are known for their antihistaminic properties, making them useful in treating allergic reactions.
  • Anticancer : Certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Serotonin Reuptake Inhibition : Similar to other piperazine compounds, it may inhibit the reuptake of serotonin, enhancing its availability in the synaptic cleft.
  • Histamine Receptor Modulation : The compound may interact with histamine receptors, leading to its antihistaminic effects.
  • Calcium Channel Blockade : Some studies suggest that piperazine derivatives can block calcium channels, contributing to their vasorelaxant properties.

Pharmacological Studies

Recent studies have evaluated the pharmacological profile of similar piperazine derivatives. For instance:

  • A study on 1,3-dihydro-2H-benzazepin derivatives showed significant vasorelaxant activity and bradycardic effects, indicating potential cardiovascular benefits .
  • Another investigation highlighted the high affinity of certain piperazine amides for histamine H3 receptors and their role as serotonin reuptake inhibitors .

Case Study 1: Antidepressant Activity

In a clinical trial involving a related piperazine derivative, participants showed improved mood and reduced anxiety levels after treatment. The compound's mechanism was attributed to increased serotonin levels in the brain.

Case Study 2: Anticancer Efficacy

A series of experiments demonstrated that certain piperazine derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.

Data Table: Biological Activities of Piperazine Derivatives

Activity TypeMechanism of ActionReference
AntipsychoticDopamine receptor modulation
AntidepressantSerotonin reuptake inhibition
AntihistamineHistamine receptor antagonism
AnticancerInduction of apoptosis in cancer cells

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